molecular formula C13H9N3O3 B11860444 Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- CAS No. 102862-21-5

Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-

Cat. No.: B11860444
CAS No.: 102862-21-5
M. Wt: 255.23 g/mol
InChI Key: ANZCHBAAGOTPMN-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitrophenyl group at the 3-position and a hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl glyoxal monohydrates, 2-aminopyridine, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux conditions. Tetrapropylammonium bromide is often used as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the nitrophenyl and hydroxyl groups.

    3-(4-Aminophenyl)imidazo[1,2-a]pyridin-2-ol: A reduced form with an amino group instead of a nitro group.

    3-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-ol: A derivative with a methoxy group instead of a nitro group.

Uniqueness

3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The nitrophenyl group enhances its potential as an anticancer and antimicrobial agent, while the hydroxyl group allows for further functionalization and derivatization.

Properties

CAS No.

102862-21-5

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol

InChI

InChI=1S/C13H9N3O3/c17-13-12(15-8-2-1-3-11(15)14-13)9-4-6-10(7-5-9)16(18)19/h1-8,17H

InChI Key

ANZCHBAAGOTPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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